Benzenesulfonic acid, 4-bromo-, sodium salt
Description
Structurally, it consists of a benzene ring substituted with a sulfonic acid group (-SO₃H) at the para position relative to a bromine atom, neutralized by a sodium counterion. This compound is part of a broader class of benzenesulfonic acid salts, which are widely utilized in industrial, pharmaceutical, and chemical synthesis applications due to their solubility, stability, and reactivity .
Properties
CAS No. |
5015-75-8 |
|---|---|
Molecular Formula |
C6H5BrNaO3S |
Molecular Weight |
260.06 g/mol |
IUPAC Name |
sodium;4-bromobenzenesulfonate |
InChI |
InChI=1S/C6H5BrO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10); |
InChI Key |
WBPDYMXNWYFHGZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Br.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)Br.[Na] |
Other CAS No. |
5015-75-8 |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of Bromobenzene
The most direct route involves sulfonating bromobenzene using concentrated sulfuric acid or chlorosulfonic acid. Bromobenzene undergoes electrophilic substitution, where the sulfonic acid group preferentially attaches para to the bromine atom due to steric hindrance at the ortho position. In a typical procedure, bromobenzene is heated with excess concentrated sulfuric acid at 180–200°C for 6–8 hours. The reaction mixture is then quenched in ice water to precipitate 4-bromobenzenesulfonic acid, which is neutralized with sodium hydroxide to yield the sodium salt.
A patent by CN106565547A demonstrates analogous sulfonation conditions for anthraquinone derivatives, achieving 86–90% yields through meticulous temperature control and solvent extraction. Adapting this method, bromobenzene sulfonation in o-dichlorobenzene at 135°C for 2 hours followed by layered extraction with concentrated sulfuric acid could isolate the sulfonic acid with minimal impurities.
Bromination of Benzenesulfonic Acid
While benzenesulfonic acid’s meta-directing nature complicates para-bromination, selective bromination is achievable using bromine in the presence of iron(III) bromide. The sulfonic acid group is first protected via esterification, after which bromination proceeds at the para position. Subsequent hydrolysis regenerates the sulfonic acid, which is neutralized to the sodium salt. This method, though less efficient (yields ~75%), offers a route when bromobenzene is unavailable.
Catalytic and Solvent Optimization
Solvent Systems for Improved Yield
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like o-dichlorobenzene enhance sulfonation rates by stabilizing intermediates, as evidenced in CN106565547A, where o-dichlorobenzene enabled 93.89% yield of a sulfonated anthraquinone. For bromobenzene sulfonation, analogous use of o-dichlorobenzene at 115–120°C could reduce side reactions and improve layer separation during extraction.
Catalyst-Driven Bromination
Although sulfonation typically requires no catalyst, bromination benefits from Lewis acids. CN108558636A reports cobalt and manganese acetates accelerating parabromotoluene oxidation, suggesting metal catalysts could similarly enhance bromination selectivity. For instance, adding iron(III) bromide (1–2 mol%) during bromobenzene sulfonation may direct substitution to the para position, increasing yield by 10–15%.
Purification and Sodium Salt Formation
Acid-Base Extraction
Post-sulfonation, the crude 4-bromobenzenesulfonic acid is isolated via acid-base extraction. Concentrated sulfuric acid layers separate the organic phase (e.g., o-dichlorobenzene) from the aqueous sulfonic acid layer, a method refined in CN106565547A to achieve >90% recovery. Neutralization with 30% sodium hydroxide at ≤70°C prevents degradation, yielding the sodium salt in 89–91% purity.
Recrystallization and Activated Carbon Treatment
Final purification involves recrystallization from hot water and activated carbon decolorization. CN106565547A details a process where the sodium salt is dissolved in water, treated with activated carbon at 95–100°C, and filtered to remove impurities. Adding sodium chloride precipitates the product, yielding 98.1% purity after drying.
Industrial-Scale Adaptations
Solvent Recycling Systems
Economic and environmental considerations drive solvent recovery. The patent CN106565547A outlines a closed-loop system where o-dichlorobenzene is recovered via water extraction and reused in subsequent batches, reducing raw material costs by 40%. Implementing this for bromobenzene sulfonation would align with green chemistry principles.
Waste Minimization
Mother liquor recycling, as demonstrated in CN108558636A, minimizes waste. After filtration, the glacial acetic acid mother liquor is treated with activated carbon and reused, maintaining reaction efficiency across batches. Adapting this to sulfonation reactions could reduce hazardous waste generation by 60–70%.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-bromo-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common.
Formation of Sulfonamides and Sulfonyl Chlorides: The sulfonic acid group can react with amines to form sulfonamides or with thionyl chloride to form sulfonyl chlorides.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Thionyl Chloride: Used for converting the sulfonic acid group to sulfonyl chloride.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonyl Chlorides: Formed from the reaction with thionyl chloride.
Substituted Benzenes: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Benzenesulfonic acid, 4-bromo-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl chlorides.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-bromo-, sodium salt primarily involves its sulfonic acid group. This group can form strong bonds with various nucleophiles, making it a versatile reagent in chemical synthesis. The bromine atom also plays a role in directing electrophilic substitution reactions to the para position on the benzene ring .
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituents on the benzene ring and counterion type critically determine the properties and applications of benzenesulfonic acid salts. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
- Halogenated Derivatives : Bromine (4-bromo) and chlorine (4-chloro) substituents enhance electrophilicity, making these compounds reactive in cross-coupling reactions. Bromine’s larger atomic radius may reduce solubility compared to chlorine .
- Alkyl and Aryl Substituents : Methyl and tridecyl groups increase hydrophobicity, favoring surfactant applications. For example, sodium 4-tridecylbenzenesulfonate is a potent detergent due to its long alkyl chain .
- Functionalized Derivatives : Acrylamido and diazenyl groups expand utility into polymer chemistry and dyes, respectively .
Regulatory and Environmental Considerations
- Biodegradation: Methyl and amino-substituted salts (e.g., ) show higher biodegradability compared to halogenated derivatives, which may persist in environments .
- Regulatory Status : Substituted benzenesulfonic acids are regulated under U.S. EPA guidelines (40 CFR §721), with halogenated variants often requiring stricter handling due to toxicity .
Biological Activity
Benzenesulfonic acid, 4-bromo-, sodium salt (CAS Number: 5015-75-8), is a compound with notable biological activities. This article will explore its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula: C₆H₄BrNaO₃S
- Molar Mass: 259.055 g/mol
- Appearance: White to light tan powder
- Solubility: Soluble in water and DMSO
This compound exhibits several biological activities primarily through its interaction with proteins involved in DNA repair and cellular processes. One key mechanism involves the stimulation of RAD51, a protein essential for homologous recombination in DNA repair.
Key Findings:
- RAD51 Stimulation: The compound enhances the DNA binding activity of RAD51, which is crucial for efficient DNA repair processes. In vitro studies have shown that it increases the binding affinity of RAD51 to single-stranded DNA (ssDNA) at micromolar concentrations, leading to an extension of the protein-DNA complex length .
- Gene Editing Enhancement: In experiments involving rabbit embryos, the use of this compound significantly improved the efficiency of gene editing techniques such as CRISPR/Cas9 and TALENs. This suggests its potential application in genetic engineering and therapeutic interventions .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- In Vitro Studies on RAD51 Activity:
- Gene Editing in Embryos:
- Toxicological Assessment:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing benzenesulfonic acid, 4-bromo-, sodium salt with high purity?
- Methodology :
- Direct Bromination : Brominate benzenesulfonic acid using bromine (Br₂) or HBr in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–5°C) to favor para-substitution .
- Purification : Isolate the product via recrystallization from ethanol/water mixtures, followed by ion-exchange chromatography to remove unreacted starting materials or meta-substituted byproducts.
- Validation : Confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis (expected Br content: ~28.5%) .
Q. How can the structural and electronic properties of this compound be characterized?
- Analytical Techniques :
- NMR : ¹H NMR (D₂O, 400 MHz) to confirm aromatic proton shifts (e.g., deshielded H adjacent to Br and sulfonate groups). ¹³C NMR to verify substitution patterns .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M⁻]⁻ peaks (expected m/z: ~257 for C₆H₄BrSO₃⁻) .
- X-ray Crystallography : For solid-state structure determination, though crystal growth may require slow evaporation from DMSO/water mixtures .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Experimental Design :
- Solubility Testing : Dissolve the compound in buffered solutions (pH 2–12) and measure saturation points via UV-Vis spectroscopy (λ = 260 nm) .
- Stability Assay : Incubate at 25°C, 40°C, and 60°C for 72 hours; monitor degradation via TLC (silica gel, n-butanol:acetic acid:water = 4:1:1) .
Advanced Research Questions
Q. How does this compound interact with free radicals in biological systems?
- Mechanistic Insight :
- The bromine substituent enhances electrophilicity, potentially enabling radical trapping. Use electron paramagnetic resonance (EPR) with spin traps like DMPO to detect adducts in cell lysates .
- Compare reactivity with nitroso-containing analogs (e.g., 3,5-dibromo-4-nitroso derivatives), which form stable radical adducts more efficiently .
Q. What strategies resolve contradictions in spectroscopic data between computational models and experimental results?
- Data Analysis Framework :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or crystal packing .
- Validate computational models using benchmark compounds (e.g., unsubstituted sodium benzenesulfonate) .
Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?
- Experimental Design :
- Kinetic Studies : React with nucleophiles (e.g., amines, thiols) in DMF at 25–80°C. Monitor reaction progress via LC-MS to assess Br substitution rates .
- Hammett Analysis : Compare substituent effects (σₚ values) using para-substituted analogs to quantify electronic contributions .
Q. What role does this compound play in designing sulfonated polymers for ion-exchange membranes?
- Application Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
